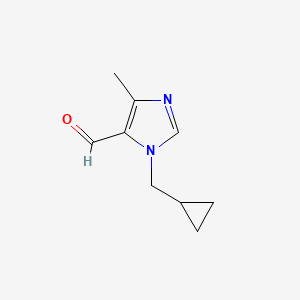
1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a cyclopropylmethyl group and a methyl group attached to the imidazole ring, along with an aldehyde functional group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclopropylmethylation of an imidazole precursor. This can be done using cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Another approach involves the use of cyclopropylmethyl carbenium ions, which can be generated through the reaction of cyclopropylmethyl halides with strong bases or through photochemical methods .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carboxylic acid
Reduction: 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-methanol
Substitution: Various alkylated or acylated imidazole derivatives
Scientific Research Applications
1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring, which is a common motif in biologically active molecules.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-methanol
- 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carboxylic acid
- 4-Methyl-1H-imidazole-5-carbaldehyde
Uniqueness
1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and allows for specific interactions with biological targets that are not possible with simpler imidazole derivatives .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-5-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-7-9(5-12)11(6-10-7)4-8-2-3-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
WEOGPWRQSLKEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


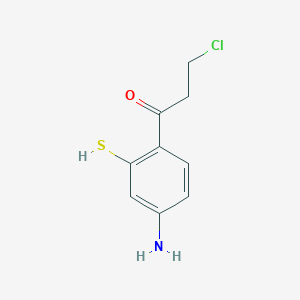
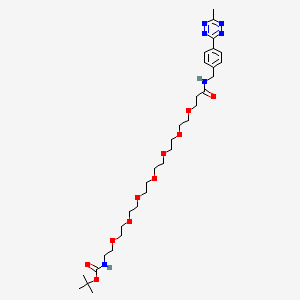
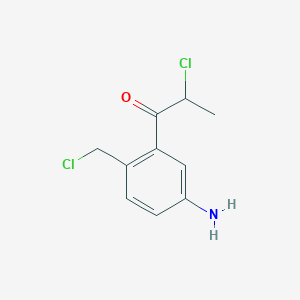
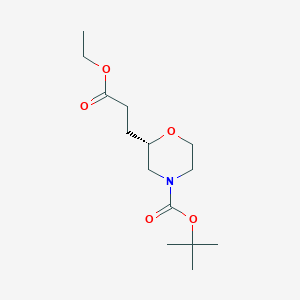

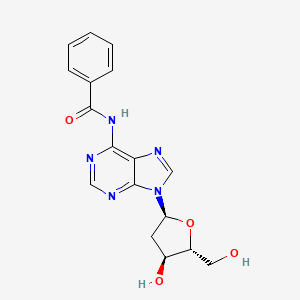
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
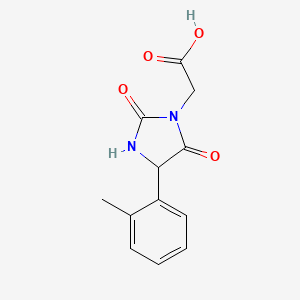
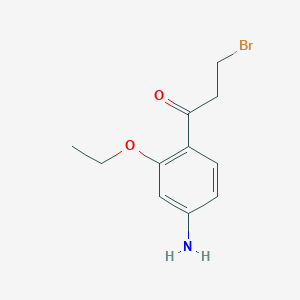

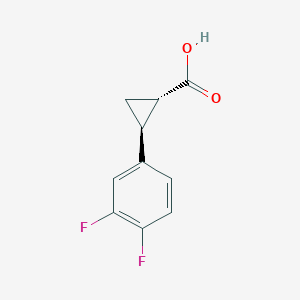
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
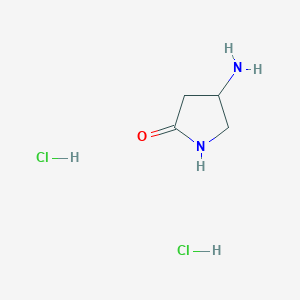
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
